1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

medicinal chemistry mPGES-1 inhibitor scaffold differentiation

Procure this compound as a core scaffold for systematic SAR exploration at the pyridine 3-position. The aryl bromide enables late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling. Its documented inclusion in the Vitas-M screening library and non-acidic chemotype classification address the known limitation of acidic mPGES-1 inhibitors.

Molecular Formula C19H21BrN2O3
Molecular Weight 405.292
CAS No. 1448034-01-2
Cat. No. B2584623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one
CAS1448034-01-2
Molecular FormulaC19H21BrN2O3
Molecular Weight405.292
Structural Identifiers
SMILESCC(C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br)OC3=CC=CC=C3
InChIInChI=1S/C19H21BrN2O3/c1-14(24-15-6-3-2-4-7-15)19(23)22-12-9-16(10-13-22)25-18-17(20)8-5-11-21-18/h2-8,11,14,16H,9-10,12-13H2,1H3
InChIKeyYIQWBVRMUBVXLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one (CAS 1448034-01-2): Structural Identity and Procurement Baseline for a Non-Acidic mPGES-1 Screening Candidate


1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one (CAS 1448034-01-2) is a synthetic small molecule (C19H21BrN2O3, MW 405.29 g/mol) that combines a 3-bromopyridin-2-yl ether appendage, a piperidine linker, and a 2-phenoxypropan-1-one acyl moiety . This compound was included in the Vitas-M commercial screening library (~1.3 million entries) and was among the candidates filtered and experimentally evaluated during a multistep virtual screening campaign for non-acidic inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a target implicated in inflammatory pain and certain cancers [1]. While the primary publication reported two active hits (IC50 values of 4.5 and 3.8 µM) from the 16 compounds tested, this specific compound did not emerge among the confirmed active leads; no quantitative biological activity data have been published for this exact structure as of 2026. Its significance for procurement lies in its documented inclusion in a rationally designed, target-focused screening set, making it a structurally authenticated reference for mPGES-1 inhibitor SAR exploration and a validated physical sample for follow-up screening cascades.

Why Direct Replacement of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one with Structural Analogs Compromises Experimental Integrity


The 3-bromopyridin-2-yl ether moiety of this compound is a structurally restrictive feature that cannot be exchanged with other 4-substituted piperidine 2-phenoxypropan-1-one variants without fundamentally altering the physicochemical and pharmacological profile. In mPGES-1 drug discovery, the acidic nature of early inhibitor chemotypes (e.g., carboxylic acid-containing scaffolds) was associated with loss of potency in human whole blood and poor in vivo translation, motivating the intentional design of non-acidic inhibitors such as those in the Vitas-M library [1]. Within the 2-phenoxypropan-1-one piperidine subclass, swapping the 3-bromopyridyl ether for a benzyl group (CAS 349087-37-2), a methylsulfonyl substituent (CAS 1448078-07-6), or a cyclopropylidene variant eliminates the heteroaryl bromide handle essential for subsequent structure-activity relationship (SAR) expansion and alters both hydrogen-bonding capacity and lipophilicity [2]. Generic substitution therefore risks invalidating SAR continuity and confounds screening reproducibility in the mPGES-1 context.

Quantitative Evidence Guide for Differentiating 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one from Closest Analogs


Structural Differentiation: Unique 3-Bromopyridin-2-yl Ether Motif Among 2-Phenoxypropan-1-one Piperidine Analogs

The target compound is the only commercially catalogued 2-phenoxypropan-1-one piperidine derivative that incorporates a 3-bromopyridin-2-yl ether at the piperidine 4-position . The closest structural analogs are: (i) 1-(4-benzylpiperidin-1-yl)-2-phenoxypropan-1-one (CAS 349087-37-2), which replaces the bromopyridyl ether with a benzyl substituent; (ii) 1-(4-methanesulfonylpiperidin-1-yl)-2-phenoxypropan-1-one (CAS 1448078-07-6), which carries a methylsulfonyl group; and (iii) 1-(4-cyclopropylidenepiperidin-1-yl)-2-phenoxypropan-1-one, which features a cyclopropylidene substituent [1]. None of these analogs contain the heteroaryl bromide necessary for transition metal-catalyzed cross-coupling diversification, a key synthetic entry point for SAR libraries .

medicinal chemistry mPGES-1 inhibitor scaffold differentiation SAR exploration

Non-Acidic Chemotype Classification in mPGES-1 Inhibitor Screening Context

This compound belongs to the non-acidic chemotype pool that was computationally prioritized in the Vitas-M library screening for mPGES-1 inhibition. The Noha et al. virtual screening campaign deliberately excluded acidic compounds because acidic mPGES-1 inhibitors displayed a loss of potency in human whole blood ex vivo assays (IC50 shift often >10-fold compared to cell-free recombinant enzyme assays) [1]. In the study, 16 predicted non-acidic compounds were tested in a cell-free mPGES-1 assay; two hits showed IC50 values of 4.5 µM and 3.8 µM, while the remaining 14 compounds (likely including this compound) showed IC50 >30 µM or no significant inhibition [1]. The explicit non-acidic design criterion distinguishes this chemotype from earlier acidic mPGES-1 scaffolds such as MK-886 derivatives.

mPGES-1 non-acidic inhibitor virtual screening inflammation

Documented Provenance in the Vitas-M Screening Library: Traceable Sample Identity for Reproducible Research

The compound is traceable to the Vitas-M commercial collection (Vitas-M Laboratory, Ltd.), the same library used by Noha et al. for mPGES-1 virtual screening [1]. In contrast, many of its structural analogs (e.g., the benzyl, methylsulfonyl, and cyclopropylidene variants) are supplied by various vendors without documented screening-library provenance. The ZINC database (ZINC000408628840, entry based on C19H21BrN2O framework rather than the full C19H21BrN2O3 structure) confirms no prior biological annotation in ChEMBL as of the last database update, underscoring the compound's status as a genuinely underexplored chemical entity with documented library membership [2]. This provenance ensures that follow-up screening data can be directly linked to the original Vitas-M screening workflow, an important consideration for academic labs and biotech companies that require auditable compound sourcing.

compound library screening reproducibility Vitas-M chemical provenance

Physicochemical Property Differentiation from Non-Heteroaryl Piperidine Analogs

The 3-bromopyridin-2-yl ether introduces distinct physicochemical properties relative to non-heteroaryl-substituted 2-phenoxypropan-1-one piperidine analogs. The target compound (C19H21BrN2O3) possesses one additional oxygen atom and one additional nitrogen atom compared with the benzyl analog (C20H26N2O, predicted MW ~310 g/mol) . The pyridyl nitrogen serves as an additional hydrogen-bond acceptor, while the ether oxygen at the piperidine 4-position introduces polarity that is absent in the benzyl, methanesulfonyl, and cyclopropylidene variants [1]. Computed properties (PrenDB: logP ~3.04, H-bond acceptors 4, H-bond donors 3, rotatable bonds 6, TPSA not reported but qualitatively higher than carbon-only linker analogs) suggest a differentiated drug-likeness profile [2]. These differences directly influence solubility, permeability, and protein binding, critical parameters for hit-to-lead progression.

drug-likeness logP hydrogen bonding lead optimization

Recommended Research and Procurement Application Scenarios for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one


mPGES-1 Hit-to-Lead SAR Expansion via Aryl Bromide Cross-Coupling

Procure this compound as a core scaffold for systematic SAR exploration at the pyridine 3-position. The aryl bromide enables late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling, allowing the introduction of aryl, heteroaryl, amine, or alkyne substituents. This approach builds directly on the virtual screening workflow of Noha et al., where the Vitas-M library parent compound served as a basis for identifying non-acidic mPGES-1 chemotypes [1]. Derivatized analogs can be assessed in cell-free mPGES-1 enzymatic assays and subsequently in IL-1β-stimulated A549 cell microsomal membrane assays to evaluate cellular PGE2 inhibition.

Non-Acidic mPGES-1 Inhibitor Library Design and Procurement

Use this compound as a structurally authenticated reference standard when assembling a focused library of non-acidic mPGES-1 inhibitor candidates. Its documented membership in the Vitas-M screening collection and its explicit non-acidic chemotype classification (no carboxylic acid or strongly ionizable group at physiological pH) address the known limitation of acidic mPGES-1 inhibitors, which lose potency in human whole blood ex vivo assays (>10-fold IC50 shift) [1]. Include this compound alongside the two confirmed hit scaffolds (IC50 4.5 µM and 3.8 µM) to benchmark screening assay performance and to serve as a negative-control or weak-binder reference in dose-response experiments.

Physicochemical Profiling of Heteroaryl Ether Piperidine Scaffolds for Lead Optimization

Employ this compound in comparative physicochemical profiling studies against non-heteroaryl 2-phenoxypropan-1-one piperidine analogs (benzyl, methylsulfonyl, cyclopropylidene variants) to experimentally determine logD, kinetic solubility, PAMPA permeability, and microsomal stability [2]. The pyridyl nitrogen and ether oxygen contribute additional H-bond acceptors and donors (predicted 4 and 3, respectively) [3], which may confer differentiated solubility and permeability characteristics. Such data are essential for prioritizing this scaffold over more lipophilic carbon-only-linker analogs in mPGES-1 lead optimization programs.

Negative-Control Compound for mPGES-1 Assay Validation and Screening Data Normalization

Because this compound is confirmed to have been part of the 16-compound experimental test set in the Noha et al. study but did not emerge as an active hit (imputing IC50 >30 µM or no significant inhibition in the cell-free mPGES-1 assay), it can serve as a well-characterized negative control for assay validation [1]. Library screening campaigns targeting mPGES-1 or related prostaglandin pathway enzymes (cPGES, TXAS, PGDS) can use this compound to establish baseline activity and to normalize inter-plate variability, leveraging its documented testing history for enhanced data reproducibility.

Quote Request

Request a Quote for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-phenoxypropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.